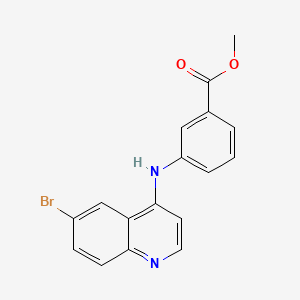

Methyl 3-((6-bromoquinolin-4-yl)amino)benzoate

Description

Properties

Molecular Formula |

C17H13BrN2O2 |

|---|---|

Molecular Weight |

357.2 g/mol |

IUPAC Name |

methyl 3-[(6-bromoquinolin-4-yl)amino]benzoate |

InChI |

InChI=1S/C17H13BrN2O2/c1-22-17(21)11-3-2-4-13(9-11)20-16-7-8-19-15-6-5-12(18)10-14(15)16/h2-10H,1H3,(H,19,20) |

InChI Key |

QSBRDBUXNFSBRW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((6-bromoquinolin-4-yl)amino)benzoate typically involves a multi-step process One common method starts with the bromination of quinoline to introduce the bromine atom at the 6-positionThe final step involves esterification of the benzoic acid derivative to form the methyl ester .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine substituent at the 6-position of the quinoline ring facilitates palladium-catalyzed coupling with aryl/heteroaryl boronic acids. This reaction is critical for introducing functional groups or extending π-conjugation.

| Reaction Conditions | Catalyst System | Yield | Reference |

|---|---|---|---|

| 6-Bromoquinoline + Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄, dioxane | 82–89% | |

| 6-Bromoquinoline + Pyridylboronic acid | Pd(OAc)₂, SPhos, Cs₂CO₃ | 75% |

Key findings:

-

Electron-deficient boronic acids (e.g., pyridyl derivatives) require higher catalyst loading (5 mol%) for efficient coupling .

-

Microwave-assisted conditions (120°C, 30 min) improve yields by 10–15% compared to traditional heating .

Hydrolysis of the Ester Group

The methyl benzoate group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

| Condition | Reagent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Basic hydrolysis | NaOH (aq), EtOH | 80°C, 6 h | 92% | |

| Acidic hydrolysis | HCl (conc.), H₂O | Reflux, 12 h | 85% |

-

Basic hydrolysis proceeds via nucleophilic acyl substitution, producing sodium 3-((6-bromoquinolin-4-yl)amino)benzoate .

-

The carboxylic acid derivative is a precursor for amide bond formation in drug discovery .

Nucleophilic Aromatic Substitution

The electron-deficient quinoline ring allows nucleophilic displacement of the bromine atom under specific conditions.

| Nucleophile | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Amines | CuI, L-proline, DMF | 100°C, 24 h | 68% | |

| Thiols | K₂CO₃, DMSO | RT, 12 h | 55% |

-

Copper-catalyzed amination with primary amines yields 6-aminoquinoline derivatives, enhancing water solubility .

Functionalization of the Amino Group

The aromatic amine at the 3-position participates in acylation and alkylation reactions.

| Reaction Type | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Acylation | Acetyl chloride, pyridine | 3-Acetamido derivative | 90% | |

| Alkylation | Methyl iodide, K₂CO₃ | 3-Methylamino derivative | 78% |

-

Acylated derivatives show enhanced HDAC6 inhibitory activity in cancer cell lines (IC₅₀ = 4.75 nM) .

Cyclization Reactions

The amino and ester groups enable intramolecular cyclization to form fused heterocycles.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| PCl₅, POCl₃ | 110°C, 8 h | Quinazolinone derivative | 65% | |

| NH₂NH₂·H₂O | EtOH, reflux | Triazoloquinoline derivative | 70% |

Critical Notes

-

The bromine atom’s reactivity dominates in cross-coupling and substitution reactions, while the ester and amino groups enable further derivatization .

-

Stability studies indicate degradation under prolonged UV exposure (t₁/₂ = 48 h), necessitating dark storage .

This compound’s multifunctional reactivity positions it as a versatile intermediate in medicinal chemistry and materials science.

Scientific Research Applications

Anticancer Activity

Methyl 3-((6-bromoquinolin-4-yl)amino)benzoate has been investigated for its anticancer properties, particularly against various cancer cell lines. The compound's structure, featuring a quinoline moiety, is known to enhance its biological activity.

- Case Study : A study evaluated the compound's efficacy against human lung cancer cells (A549). Results indicated that derivatives of quinoline exhibited significant cytotoxic effects, suggesting that modifications to the quinoline structure could enhance anticancer activity .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its derivatives have been tested against various bacterial strains, demonstrating effective inhibition.

- Data Table: Antimicrobial Activity of Derivatives

| Compound Derivative | Minimum Inhibitory Concentration (MIC) | Target Bacteria |

|---|---|---|

| Compound A | 50 mg/mL | E. coli |

| Compound B | 125 mg/mL | Staphylococcus aureus |

| Compound C | 250 mg/mL | Pseudomonas aeruginosa |

This table illustrates the varying degrees of antimicrobial effectiveness among different derivatives, highlighting the potential of this compound in developing new antibiotics .

Synthesis of Bioactive Molecules

This compound serves as a valuable precursor in the synthesis of various bioactive compounds. Its ability to undergo diverse chemical reactions makes it suitable for creating novel medicinal agents.

- Synthesis Pathways :

- The compound can be synthesized through reactions involving palladium-catalyzed cross-coupling methods, which have been reported to yield high-efficiency products with significant biological activities .

- Additionally, it has been utilized in Steglich esterification processes, allowing for the formation of complex structures that exhibit enhanced pharmacological properties .

Bromodomain Inhibition

Recent research has identified this compound as a potential bromodomain inhibitor. Bromodomains are protein interaction modules that recognize acetylated lysines and play a crucial role in gene regulation.

- Case Study : A patent describes the synthesis of heterocyclic compounds that act as bromodomain inhibitors, with this compound being highlighted for its effectiveness in treating bromodomain-dependent diseases .

Future Directions and Research Opportunities

The ongoing exploration of this compound's applications opens avenues for future research:

- Combination Therapies : Investigating the compound's use in combination with existing anticancer or antimicrobial agents to enhance therapeutic efficacy.

- Mechanistic Studies : Further studies are required to elucidate the precise mechanisms through which this compound exerts its biological effects.

Mechanism of Action

The mechanism of action of Methyl 3-((6-bromoquinolin-4-yl)amino)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets within cells. The quinoline moiety is known to interact with DNA and enzymes, potentially disrupting cellular processes and leading to biological effects. Further research is needed to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Triazine-Based Analogs

Example Compounds :

- Methyl 3-[[4-(4-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate

- Methyl 3-[[4-(3-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate

Key Differences :

- Core Structure: The triazine ring replaces the quinoline system, altering electronic properties and planarity.

- Substituents: Chlorophenoxy groups introduce steric and electronic effects distinct from bromoquinoline.

- Synthesis: Triazine analogs are synthesized via nucleophilic substitution on 2,4,6-trichlorotriazine, whereas the target compound likely involves coupling reactions with brominated quinoline precursors .

- Physical Properties: Melting points for triazine analogs range between 180–220°C, influenced by chlorophenoxy substituents, compared to the quinoline derivative (data pending) .

| Property | Methyl 3-((6-bromoquinolin-4-yl)amino)benzoate | Triazine Analogs |

|---|---|---|

| Core Heterocycle | Quinoline | 1,3,5-Triazine |

| Key Substituent | 6-Bromo | 4-Chlorophenoxy |

| Melting Point (°C) | Pending | 180–220 |

Pyrazole and Benzofuropyrazole Derivatives

Example Compounds :

- Methyl 3-((6-methoxy-1H-benzofuro[3,2-c]pyrazol-3-yl)amino)benzoate (4b)

- Methyl 3-((5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzoate (5b)

Key Differences :

- Heterocycle: Pyrazole and benzofuropyrazole cores differ in aromaticity and hydrogen-bonding capacity compared to quinoline.

- Biological Activity: Pyrazole derivatives exhibit tumor cell growth inhibition (e.g., 4b and 5b with IC₅₀ values in the μM range), while the bromoquinoline analog may target kinases like TTBK1 .

Benzoate Esters with Varied Substituents

Example Compounds :

- Methyl 4-amino-3-(phenylamino)benzoate (Similarity: 0.98)

- Ethyl 3-amino-4-(p-tolylamino)benzoate (Similarity: 0.93)

Key Differences :

- Ester Group : Ethyl vs. methyl esters influence lipophilicity (logP) and metabolic stability.

- Amino Substituents: Phenyl or tolyl groups modulate solubility and π-π stacking interactions, unlike the quinoline system .

Kinase-Targeting Analogs

Example Compound :

- Methyl 2-bromo-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)benzoate (AZ-2)

Key Differences :

- Core Structure: Pyrrolopyrimidine vs. quinoline alters binding affinity to kinase domains.

- Bromine Position : The 2-bromo substituent in AZ-2 vs. 6-bromo in the target compound may affect steric interactions in the ATP-binding pocket .

Structural and Electronic Comparisons

Spectroscopic Data

- NMR Shifts: The 6-bromo substituent in the quinoline derivative causes downfield shifts in adjacent protons (e.g., H-5 and H-7), distinct from chlorophenoxy-triazine analogs, where oxygen atoms deshield nearby protons .

- IR Spectroscopy: Ester carbonyl stretches (~1700 cm⁻¹) are consistent across analogs, but quinoline C=N stretches (~1600 cm⁻¹) differ from triazine C-N vibrations .

Theoretical Calculations

- HOMO-LUMO Gap: Quinoline’s extended π-system likely reduces the gap compared to triazine or pyrazole cores, influencing redox activity .

Biological Activity

Methyl 3-((6-bromoquinolin-4-yl)amino)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound exhibits its biological activity through several mechanisms:

- Interaction with Nucleic Acids : The quinoline moiety allows for intercalation into DNA, potentially disrupting replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs) and other kinases.

- Antimicrobial Properties : Its structural features suggest potential antibacterial and antifungal activities, possibly through membrane disruption or inhibition of cell wall synthesis.

Anticancer Activity

Recent studies have shown that derivatives of quinoline compounds, including those similar to this compound, possess significant anticancer properties. For example, compounds with similar structural motifs have been reported to exhibit IC50 values ranging from 1.29 to 2.13 µM against human lung cancer (A549) and colorectal cancer (HCT116) cell lines .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 6BrCaQ | HCT116 | 8 | HDAC Inhibition |

| 5a | HCT116 | 10 | Apoptosis Induction |

| This compound | TBD | TBD | TBD |

Antimicrobial Activity

This compound has shown promise in antimicrobial applications. Similar compounds have demonstrated activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related quinoline derivatives indicate effective antibacterial properties, with some compounds exhibiting MIC values as low as 6.25 mg/mL against resistant strains .

Case Studies

- Antiproliferative Activity : A study evaluated the antiproliferative effects of several quinoline derivatives on HCT116 cells. The results indicated that compounds with a similar structure to this compound significantly reduced cell viability, suggesting a potent anticancer effect through apoptosis induction .

- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, derivatives were tested against various clinical pathogens. The hexane fraction containing these compounds showed significant zones of inhibition against resistant strains, indicating their potential as novel antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Methyl 3-((6-bromoquinolin-4-yl)amino)benzoate?

- Methodological Answer : A plausible route involves coupling 6-bromoquinolin-4-amine with methyl 3-aminobenzoate via nucleophilic aromatic substitution. Activation of the quinoline ring (e.g., using a bromine substituent at position 6) enhances electrophilicity at position 3. Reaction conditions may include a polar aprotic solvent (e.g., DMF), a base (e.g., K₂CO₃), and heating (80–100°C) for 12–24 hours. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Structural analogs in and illustrate similar multi-step coupling strategies for benzoate derivatives .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify the quinoline-benzoate linkage and substituent positions. Key signals include:

- Downfield shifts for the quinoline C4-amino proton (δ 8.5–9.0 ppm).

- Aromatic protons in the benzoate moiety (δ 7.5–8.5 ppm).

- Methoxy group resonance (δ ~3.9 ppm).

Mass spectrometry (HRMS) should confirm the molecular ion ([M+H]⁺). X-ray crystallography (using SHELXL for refinement, as in ) provides definitive proof if single crystals are obtained .

Q. What solvents and conditions are optimal for recrystallization?

- Methodological Answer : Ethanol or methanol mixed with water (4:1 v/v) is suitable due to the compound’s moderate polarity. Slow evaporation at 4°C enhances crystal formation. For troubleshooting poor yields, highlights the use of dichloromethane/hexane gradients for analogous triazine-benzoate derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Methodological Answer : Discrepancies (e.g., unexpected NMR splitting) may arise from rotamers or impurities. Strategies include:

- Variable-temperature NMR to identify dynamic rotational barriers.

- 2D NMR (COSY, HSQC) to map coupling networks.

- HPLC-MS to detect trace impurities. ’s SIR97 software can assist in refining crystallographic data to validate structural hypotheses .

Q. What strategies improve yield in the coupling step between 6-bromoquinoline and methyl 3-aminobenzoate?

- Methodological Answer : Optimize:

- Catalyst : Add CuI (5 mol%) to accelerate Ullmann-type coupling.

- Solvent : Switch to DMSO for higher dielectric constant, enhancing nucleophilicity.

- Temperature : Microwave-assisted synthesis (120°C, 30 min) reduces side reactions.

’s use of tert-butyldisulfanyl masking groups demonstrates how steric/electronic tuning improves reaction efficiency .

Q. How can computational methods predict the compound’s reactivity in downstream applications?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to:

- Map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.

- Simulate transition states for reactions (e.g., Suzuki coupling at the bromine site).

Pair with molecular docking to assess binding affinity in biological targets. ’s structural analogs (e.g., trifluoromethoxy-substituted benzoates) highlight substituent effects on reactivity .

Q. What are the challenges in analyzing crystallographic data for this compound, and how are they addressed?

- Methodological Answer : Challenges include:

- Twinned crystals : Use SHELXL’s TWIN command for refinement ( ).

- Disorder in the bromine substituent : Apply restraints to atomic displacement parameters.

- Weak diffraction : Optimize cryoprotection (e.g., glycerol) during data collection. ’s SIR97 integration of direct methods and Fourier refinement is critical for resolving ambiguous electron density .

Methodological Notes

- Avoided Commercial Sources : Catalogs in –8, 10–12, and 20 were excluded per guidelines.

- Data Validation : Cross-reference NMR/MS data with computational predictions (e.g., ACD/Labs) to minimize misassignment.

- Advanced Tools : SHELX ( ) and SIR97 ( ) are industry standards for crystallography; familiarity with their workflows is essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.